

# MUC1 Splice Variants: A Comprehensive Technical Guide on Their Role in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Tumour-associated MUC1 epitope |           |
| Cat. No.:            | B12381083                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mucin 1 (MUC1) is a large, heavily glycosylated transmembrane protein that is aberrantly overexpressed and hypoglycosylated in a majority of adenocarcinomas and some hematologic malignancies.[1][2] In normal polarized epithelial cells, MUC1 is expressed on the apical surface and is thought to play a protective role.[3] However, in cancer cells, its overexpression and loss of polarity contribute to oncogenesis by modulating cell signaling, adhesion, and immune responses.[2][4]

The human MUC1 gene is located on chromosome 1q21 and contains seven exons.[5]

Alternative splicing of the MUC1 pre-mRNA gives rise to a multitude of splice variants, each with potentially distinct functions and expression patterns in normal and cancerous tissues.[5]

[6] These variants can differ in their inclusion or exclusion of the variable number of tandem repeats (VNTR) domain, transmembrane domain, and cytoplasmic tail, leading to proteins with diverse biological activities.[5][6] The detection of specific splice variants is considered a more reliable discriminator between tumor and normal tissue than overall MUC1 transcription levels.

[5] This guide provides an in-depth overview of the known MUC1 splice variants and their significance in cancer.

# Known MUC1 Splice Variants and Their Relevance in Cancer



Alternative splicing of MUC1 pre-mRNA generates a diverse repertoire of isoforms. The best-characterized variants include MUC1/A, MUC1/B, MUC1/C, MUC1/D, MUC1/X, MUC1/Y, MUC1/Z, MUC1/REP, and MUC1/SEC. These variants arise from the use of alternative splice sites, exon skipping, or intron retention.

MUC1/A, MUC1/B, MUC1/C, and MUC1/D

These variants are generated by the use of alternative splice acceptor sites for exon 1.[3]

- MUC1/A and MUC1/B: These are two of the most studied variants. MUC1/A differs from MUC1/B by an additional 9 amino acids in the N-terminal domain.[7] They have been shown to differentially regulate inflammatory cytokine expression.[7] In some cancers, the ratio of MUC1/A to MUC1/B expression is altered. For instance, a higher expression of variant A compared to variant B has been associated with thyroid papillary carcinomas and the invasiveness of breast cancer cells.[3] In ductal carcinoma in situ (DCIS) of the breast, variant B is more highly expressed than variant A in the majority of cases.[8]
- MUC1/C and MUC1/D: These variants are also associated with cancer progression. MUC1/C and MUC1/D expression has been correlated with tumor progression in esophageal squamous cell carcinoma (ESCC).[9] Novel MUC1 splice variants C and D have also been identified in cervical carcinoma cell lines.[10]

MUC1/X, MUC1/Y, and MUC1/Z

These shorter isoforms lack the VNTR domain.

- MUC1/X and MUC1/Y: These variants are generated by splicing events that remove the VNTR region.[11] MUC1/Y is expressed exclusively in tumor cells.[12] The expression of MUC1/X and MUC1/Y is more frequent in malignant than in benign ovarian tumors.[13]
- MUC1/Z: This is a short variant form of MUC1.[5] Its expression, along with MUC1/C and MUC1/D, is correlated with tumor progression in ESCC.[9] In prostate cancer, MUC1/Z and MUC1/Y RNA are differentially expressed in benign prostatic hyperplasia (BPH) and prostate cancer.[14]

MUC1/REP and MUC1/SEC



- MUC1/REP: This is the full-length form of MUC1 containing the VNTR region.
- MUC1/SEC: This variant lacks the transmembrane and cytoplasmic domains and is secreted from the cell.[6] Its expression is associated with the absence of malignancy in ovarian tumors, whereas all primary ovarian cancer cases were negative for MUC1/SEC.[13]

MUC1-TM (Transmembrane)

MUC1-TM is not a splice variant but rather the full-length, heterodimeric transmembrane protein that results from the translation of the MUC1 mRNA, which can itself be subject to splicing variations as described above.[1][4] It consists of a large extracellular N-terminal subunit (MUC1-N) and a smaller C-terminal subunit (MUC1-C) that includes the transmembrane and cytoplasmic domains.[1] The MUC1-C subunit is a key player in oncogenic signaling.

# Data Presentation: Quantitative Expression of MUC1 Splice Variants in Cancer

The following tables summarize the quantitative data on the expression of MUC1 and its splice variants in various cancers, as reported in the cited literature.

Table 1: MUC1 Expression in Breast Cancer



| Cancer<br>Type/Subtype                                       | MUC1 Expression<br>Frequency                                               | Notes                                                     | Citation(s) |
|--------------------------------------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------|-------------|
| Basal-like Triple<br>Negative Breast<br>Cancer (early-stage) | 94% (49/52) positive                                                       | 67% moderate to strong expression                         | [15][16]    |
| Ductal Carcinoma In<br>Situ (DCIS)                           | MUC1/B > MUC1/A in<br>66% of cases                                         | MUC1/A not<br>expressed in 38% of<br>pure DCIS            | [8]         |
| Invasive Breast<br>Cancer                                    | High MUC1 expression (>75% of tumor cells) associated with poorer survival | Cytoplasmic MUC1 expression is prognostically significant | [17]        |

Table 2: MUC1 Expression in Ovarian Cancer



| Tissue Type                        | MUC1 Splice<br>Variant | Expression<br>Frequency                                                | Citation(s) |
|------------------------------------|------------------------|------------------------------------------------------------------------|-------------|
| Malignant Ovarian<br>Tumors        | MUC1/A, D, X, Y, Z     | More frequently expressed than in benign tumors                        | [13]        |
| Primary Ovarian<br>Cancer          | MUC1/REP               | 100% positive                                                          | [13]        |
| Primary Ovarian<br>Cancer          | MUC1/SEC               | 0% positive                                                            | [13]        |
| Benign Ovarian<br>Tumors           | MUC1/SEC               | Associated with absence of malignancy                                  | [13]        |
| Epithelial Ovarian<br>Cancer (EOC) | MUC1                   | 92% (39/42) in frozen<br>sections, 95% (57/60)<br>in paraffin sections | [18]        |
| Metastatic EOC                     | MUC1                   | 90% (27/30) in frozen sections                                         | [18]        |
| Normal Ovarian<br>Tissue           | MUC1                   | 5% (1/20) in paraffin sections                                         | [18]        |

Table 3: MUC1 Expression in Esophageal and Prostate Cancer



| Cancer Type                                     | MUC1<br>Expression/Variant | Finding                                                   | Citation(s) |
|-------------------------------------------------|----------------------------|-----------------------------------------------------------|-------------|
| Esophageal<br>Squamous Cell<br>Carcinoma (ESCC) | MUC1 protein               | 79% (90/114) positive,<br>63% (72/114) high<br>expression | [19]        |
| ESCC                                            | MUC1/C, D, Z               | Correlated with tumor progression                         | [9][20]     |
| ESCC                                            | MUC1/B                     | Associated with better prognosis                          | [9][20]     |
| Prostate Cancer                                 | MUC1 core protein          | 17% of tumor tissues positive                             | [21]        |
| Non-tumor Prostate<br>Tissue                    | MUC1 core protein          | 41% of tissues positive                                   | [21]        |
| BPH vs. Prostate<br>Cancer                      | MUC1/Y and MUC1/Z<br>RNA   | Differentially expressed                                  | [14]        |

## **MUC1 Signaling in Cancer**

The MUC1-C subunit is a critical component of oncogenic signaling pathways. It can translocate to the nucleus and function as a transcriptional co-activator. One of the key pathways regulated by MUC1-C is the NF-kB pathway.

MUC1-C and the NF-kB Pathway

MUC1-C directly interacts with the p65 subunit of NF-κB, a master regulator of inflammation, immunity, cell proliferation, and apoptosis. This interaction has several important consequences for cancer cells:

- Inhibition of IκBα binding: MUC1-C binding to p65 blocks the binding of the inhibitor IκBα,
   leading to the constitutive activation of NF-κB.[22][23]
- Nuclear Translocation and Transcriptional Activation: The MUC1-C/p65 complex translocates to the nucleus and occupies the promoters of NF-κB target genes, such as the anti-apoptotic



gene Bcl-xL, promoting their transcription.[22][23]

- Positive Feedback Loop: In response to inflammatory stimuli like TNFα, MUC1-C is recruited to the promoters of NF-κB target genes, including the MUC1 gene itself, creating a positive feedback loop that amplifies MUC1 expression and NF-κB signaling.[22][23]
- Interaction with the IKK complex: MUC1-C can also bind directly to IKKβ and IKKγ, components of the IκB kinase (IKK) complex, leading to IKK activation and subsequent phosphorylation and degradation of IκBα.[24]
- Activation of the TAK1 Inflammatory Pathway: MUC1-C can induce the expression of TGF-β-activated kinase 1 (TAK1) and bind to it, promoting the formation of a complex with TRAF6, which in turn activates the TAK1 → NF-κB signaling cascade.[25]

## Mandatory Visualizations Signaling Pathway Diagram







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mucin-1 Wikipedia [en.wikipedia.org]
- 2. Muc1: a multifaceted oncoprotein with a key role in cancer progression PMC [pmc.ncbi.nlm.nih.gov]
- 3. MUC1: A multifunctional cell surface component of reproductive tissue epithelia PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Human mucin MUC1 RNA undergoes different types of alternative splicing resulting in multiple isoforms PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MUC1/A and MUC1/B splice variants differentially regulate inflammatory cytokine expression PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of MUC1 splice variants as prognostic markers in patients with ductal carcinoma in situ of the breast PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific MUC1 splice variants are correlated with tumor progression in esophageal cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel MUC1 splice variants are expressed in cervical carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MUC1 General Information | Sino Biological [sinobiological.com]
- 13. Expression of MUC1 splice variants in benign and malignant ovarian tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MUC1 expression, splice variant and short form transcription (MUC1/Z, MUC1/Y) in prostate cell lines and tissue PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MUC1 is Expressed at High Frequency in Early-Stage Basal-Like Triple Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 16. MUC1 is expressed at high frequency in early-stage basal-like triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prognostic significance of MUC1 epithelial mucin expression in breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression of MUC1 in primary and metastatic human epithelial ovarian cancer and its therapeutic significance PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression of MUC1 in esophageal squamous-cell carcinoma and its relationship with prognosis of patients from Linzhou city, a high incidence area of northern China PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific MUC1 Splice Variants Are Correlated With Tumor Progression in Esophageal Cancer | springermedizin.de [springermedizin.de]
- 21. MUC1 expression in human prostate cancer cell lines and primary tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MUC1-C ONCOPROTEIN FUNCTIONS AS A DIRECT ACTIVATOR OF THE NF-κB p65 TRANSCRIPTION FACTOR PMC [pmc.ncbi.nlm.nih.gov]
- 23. MUC1-C oncoprotein functions as a direct activator of the nuclear factor-kappaB p65 transcription factor PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MUC1 oncoprotein activates the IkB kinase  $\beta$  complex and constitutive NF-kB signalling PMC [pmc.ncbi.nlm.nih.gov]
- 25. MUC1-C ACTIVATES THE TAK1 INFLAMMATORY PATHWAY IN COLON CANCER -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MUC1 Splice Variants: A Comprehensive Technical Guide on Their Role in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381083#what-are-the-known-splice-variants-of-muc1-and-their-relevance-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com